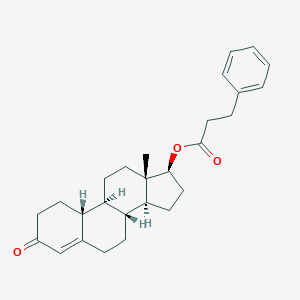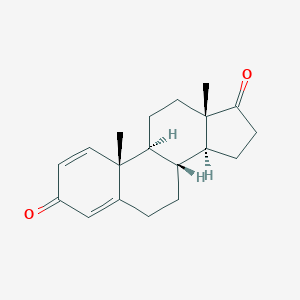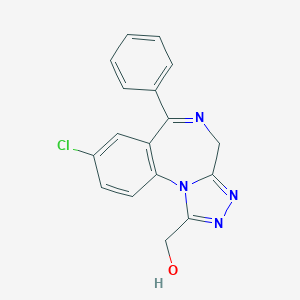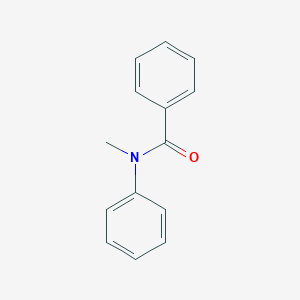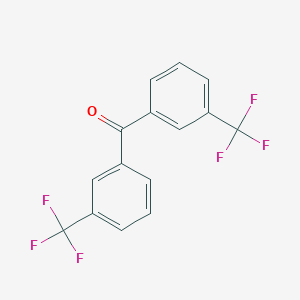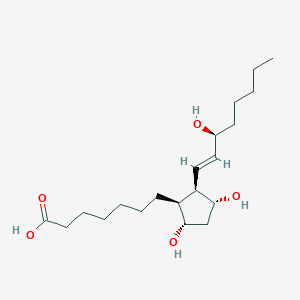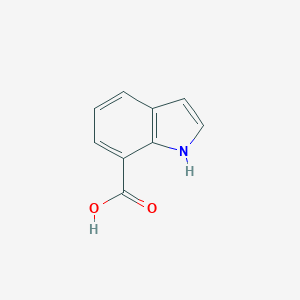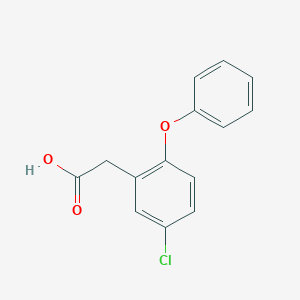
2-(5-Chloro-2-phenoxyphenyl)acetic acid
Descripción general
Descripción
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound with the empirical formula C14H11ClO3 . It has a molecular weight of 262.69 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is O=C(O)CC1=CC(Cl)=CC=C1OC2=CC=CC=C2 . This notation provides a way to represent the structure of the compound in a textual format.
Physical And Chemical Properties Analysis
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” has a melting point of 123-125°C and a boiling point of 395.1°C at 760 mmHg . Its density is 1.317g/cm³ . The compound also has a refractive index of 1.605 .
Aplicaciones Científicas De Investigación
Environmental and Health Implications of Chlorinated Phenolic Compounds
- Environmental Persistence and Toxicity: Research has focused on the environmental behavior, toxicity, and treatment of chlorinated phenolic compounds, including phenoxy herbicides and chlorophenols. These substances, due to their widespread use in agriculture and other industries, have raised concerns regarding their environmental persistence and potential health impacts. Studies have explored their occurrence in aquatic environments, mechanisms of degradation, and the effectiveness of various treatment methods to mitigate their presence and impact (Muszyński, Brodowska, & Paszko, 2019; Kimbrough, 1972).
Potential Applications and Effects
Antimicrobial and Antioxidant Properties
Certain phenolic compounds, such as chlorogenic acid, have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties are considered beneficial for the treatment of metabolic syndrome and associated disorders. The compound's role as a natural molecule for food preservation also underscores its potential utility in the food industry (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmacological Review and Research Directions
Chlorogenic Acid (CGA) has shown a wide range of therapeutic roles, including hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. The comprehensive review of CGA's pharmacological benefits calls for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural food additive or in therapeutic applications (Naveed et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKNEIUKHPJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509338 | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-phenoxyphenyl)acetic acid | |
CAS RN |
70958-20-2 | |
| Record name | 5-Chloro-2-phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

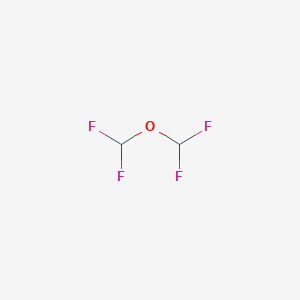
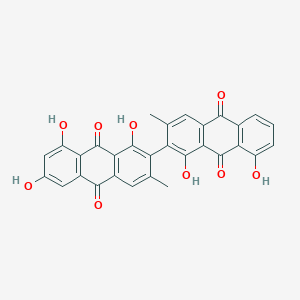
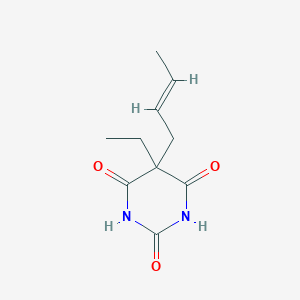
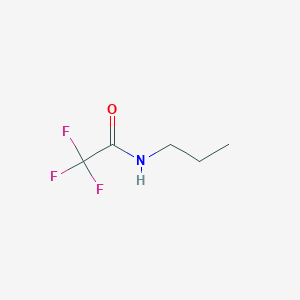
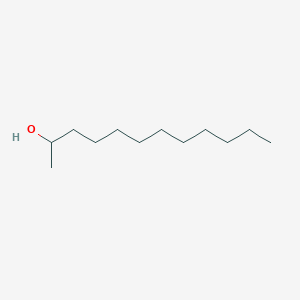
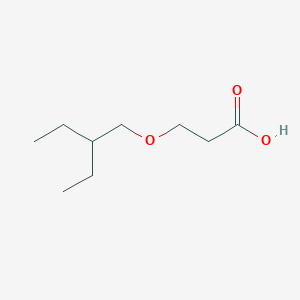
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
